2,2-Difluoro-1-iodopropane

Catalog No.
S3139476
CAS No.
34280-36-9
M.F
C3H5F2I
M. Wt
205.974
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-1-iodopropane

CAS Number

34280-36-9

Product Name

2,2-Difluoro-1-iodopropane

IUPAC Name

2,2-difluoro-1-iodopropane

Molecular Formula

C3H5F2I

Molecular Weight

205.974

InChI

InChI=1S/C3H5F2I/c1-3(4,5)2-6/h2H2,1H3

InChI Key

AQKRYWCLIFTFMY-UHFFFAOYSA-N

SMILES

CC(CI)(F)F

Solubility

not available

Application in Organic Chemistry

Field

Organic Chemistry:

Application Summary

2,2-Difluoro-1-iodopropane is used in the synthesis of 1,1-diaryl-2,2-difluoroethenes . This compound has unique chemical reactivities toward nucleophiles to produce monofluorinated organic compounds . It also has biological activity, such as mechanism-based enzyme inhibitors, in the area of medicinal chemistry .

Methods of Application

The cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with 2 equivalents of boronic acids in the presence of catalytic amounts of Pd (OAc) 2 and Na 2 CO 3 afforded the mono-coupled products in high yields . The use of 4 equivalents of boronic acids in the presence of catalytic amount of Pd (PPh 3) 2 Cl 2 and Na 2 CO 3 in this reaction resulted in the formation of symmetrical di-coupled products .

Results or Outcomes

The cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids resulted in the formation of 1,1-diaryl-2,2-difluoroethenes . These reactions provided a concise and efficient method for the synthesis of 2,2-disubstituted-1,1-difluoroethenes .

Application in Consecutive Cross-Coupling Reactions

Field

Organic Chemistry:

Application Summary

2,2-Difluoro-1-iodopropane is used in consecutive cross-coupling reactions with boronic acids . This method provides an efficient synthesis of 1,1-diaryl-2,2-difluoroethenes , which have unique chemical reactivities toward nucleophiles to produce monofluorinated organic compounds . These compounds have biological activity, such as mechanism-based enzyme inhibitors, in the area of medicinal chemistry .

2,2-Difluoro-1-iodopropane is an organofluorine compound characterized by the presence of two fluorine atoms and one iodine atom attached to a propane backbone. Its molecular formula is C3H5F2IC_3H_5F_2I, and it has a molecular weight of approximately 202.98 g/mol. This compound is notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

As 2,2-difluoro-1-iodopropane is primarily a synthetic intermediate, a mechanism of action in biological systems is not applicable.

  • Halogens: Iodine can be irritating to the skin, eyes, and respiratory system.
  • Fluorides: While the C-F bonds are stable, under extreme conditions, they could decompose to release hydrogen fluoride, a toxic gas.
  • Organic iodides: Some organic iodides can be light-sensitive and may decompose upon exposure to light.

  • Substitution Reactions: The iodine atom can be substituted by nucleophiles through both bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) mechanisms. The presence of fluorine atoms can enhance the electrophilicity of the carbon to which the iodine is attached, facilitating these reactions.
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions with boronic acids to form various arylated products. The difluorinated structure allows for the formation of diverse carbon-carbon bonds, making it a valuable building block in organic synthesis .
  • Elimination Reactions: Under certain conditions, 2,2-difluoro-1-iodopropane can undergo elimination reactions to form alkenes, particularly when treated with strong bases.

The synthesis of 2,2-difluoro-1-iodopropane can be achieved through several methods:

  • Halogenation: Starting from propane or its derivatives, halogenation can introduce iodine and fluorine atoms sequentially or simultaneously.
  • Nucleophilic Substitution: By reacting 1-iodopropane with a suitable fluorinating agent (such as potassium fluoride), one can introduce fluorine atoms at the desired positions on the propane backbone.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions with difluorinated precursors can also yield 2,2-difluoro-1-iodopropane efficiently .

2,2-Difluoro-1-iodopropane has several potential applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those requiring fluorinated moieties.
  • Pharmaceutical Development: Given its structural characteristics, it may be explored for developing new drugs that leverage the unique properties of fluorinated compounds.
  • Material Science: Fluorinated compounds often exhibit enhanced thermal and chemical stability, making them suitable for applications in advanced materials .

Research on the interaction studies involving 2,2-difluoro-1-iodopropane primarily focuses on its reactivity with nucleophiles and electrophiles. The presence of both iodine and fluorine allows for diverse interactions that can lead to novel compounds through substitution or coupling reactions. Understanding these interactions is crucial for optimizing synthetic pathways in organic chemistry.

Several compounds share structural similarities with 2,2-difluoro-1-iodopropane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-IodopropaneC3H7IC_3H_7ISimple iodinated alkane without fluorine
1,1-DifluoropropaneC3H6F2C_3H_6F_2Contains two fluorine atoms but no iodine
2-BromopropaneC3H7BrC_3H_7BrBrominated analog lacking fluorine
1-Fluoro-2-iodopropaneC3H6FIC_3H_6FIContains one fluorine and one iodine
2-ChloropropaneC3H7ClC_3H_7ClChlorinated compound without any fluorine or iodine

The uniqueness of 2,2-difluoro-1-iodopropane lies in its dual halogenation with both fluorine and iodine at specific positions on the propane chain, which enhances its reactivity profile compared to other similar compounds. This distinctive feature makes it particularly valuable in synthetic chemistry and pharmaceutical applications .

XLogP3

2.4

Dates

Modify: 2024-04-14

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